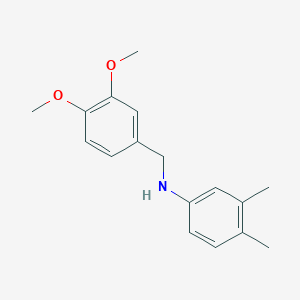![molecular formula C13H20N2O2 B5687313 (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5687313.png)
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine, also known as MDMA or Ecstasy, is a synthetic psychoactive drug that has been widely used as a recreational drug. MDMA is a member of the amphetamine class of drugs and has a chemical structure that is similar to both amphetamines and hallucinogens. Although MDMA is not approved for medical use, it has been the subject of scientific research due to its potential therapeutic effects.
作用机制
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine acts primarily on the serotonin system in the brain, increasing the release and blocking the reuptake of serotonin. This leads to an increase in the levels of serotonin in the synaptic cleft, resulting in a feeling of euphoria and increased empathy. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine also affects the release of other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has a number of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and increased levels of cortisol and prolactin. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine can also cause dehydration, hyponatremia, and serotonin syndrome, which can be life-threatening.
实验室实验的优点和局限性
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has several advantages and limitations for use in laboratory experiments. One advantage is that it can be administered orally, making it easy to administer and measure. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine also has a relatively short half-life, which allows for the rapid onset and offset of its effects. However, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine is a controlled substance and requires a special license to possess and use in research. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine can also be difficult to obtain in pure form, and its effects can be highly variable depending on the individual and the setting in which it is administered.
未来方向
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine. One direction is to further investigate its potential therapeutic effects in psychiatry, neurology, and oncology. Another direction is to study the long-term effects of (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine use on the brain and behavior, as well as its potential for addiction. Finally, there is a need for improved methods for synthesizing and purifying (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine, as well as for developing more accurate and reliable methods for measuring its effects.
合成方法
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine is synthesized from safrole, a naturally occurring compound found in various plants, through a multi-step chemical process. The process involves the conversion of safrole to isosafrole, which is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine using a reducing agent such as aluminum amalgam or sodium borohydride.
科学研究应用
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied for its potential therapeutic effects in various fields such as psychiatry, neurology, and oncology. In psychiatry, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied as a treatment for post-traumatic stress disorder (PTSD) and social anxiety in patients with autism. In neurology, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied as a treatment for Parkinson's disease and as a neuroprotective agent. In oncology, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied as a treatment for end-of-life anxiety and depression in cancer patients.
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14(2)6-7-15(3)9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTMSSKNLUXCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5687242.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-nitrobenzamide](/img/structure/B5687243.png)
![9-(2,5-dimethyl-3-furoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687248.png)

![N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5687253.png)
![(1S*,5R*)-N-benzyl-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5687267.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5687293.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5687296.png)
![2,3-dihydro-1,4-benzodioxin-6-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5687298.png)
![(1R*,5R*)-N,N-dimethyl-6-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5687303.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5687308.png)
![4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine](/img/structure/B5687321.png)